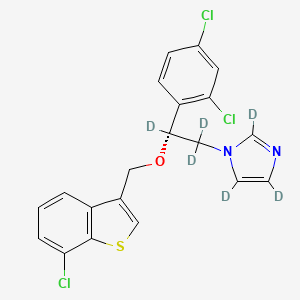

(R)-Sertaconazole-d6

説明

Significance of Deuterium Labeling in Contemporary Chemical and Biological Investigations

Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery and development. clearsynth.comnih.gov The substitution of hydrogen with deuterium, known as deuteration, is a minimal structural change that can have a profound impact on a molecule's properties. nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterium's utility. symeres.comwikipedia.org

The primary applications of deuterium labeling in research include:

Metabolism and Pharmacokinetic Studies: Deuterated compounds are widely used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.com By administering a deuterated version of a drug, researchers can trace its journey through a biological system and identify its metabolites with high precision using mass spectrometry. medchemexpress.comnih.gov

Mechanistic Elucidation: The KIE allows scientists to investigate reaction mechanisms. symeres.com If a C-H bond is broken in the rate-determining step of a metabolic pathway, replacing that hydrogen with deuterium will slow the reaction, providing valuable insight into the drug's metabolic fate. symeres.com

Improving Pharmacokinetic Profiles: Strategic deuteration at metabolically vulnerable sites ("soft spots") can slow down the rate of metabolic clearance. nih.gov This can lead to a longer drug half-life and potentially improved therapeutic efficacy and safety profiles. medchemexpress.comnih.gov

Internal Standards for Quantitative Analysis: Due to their chemical similarity and mass difference, deuterated compounds are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical assays. vivanls.combocsci.com They co-elute with the unlabeled analyte but are detected at a different mass-to-charge ratio, enabling highly accurate and precise quantification.

Overview of (R)-Sertaconazole-d6 as a Targeted Analytical and Mechanistic Probe

This compound is the deuterium-labeled form of (R)-Sertaconazole, which is the (R)-enantiomer of the antifungal agent Sertaconazole. scbt.comechemi.com Sertaconazole itself is a broad-spectrum imidazole antifungal that functions by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. guidechem.comdrugbank.comresearchgate.net It possesses a unique benzothiophene ring that distinguishes it from other imidazole antifungals. wikipedia.org

This compound is specifically designed for use in research settings as a targeted probe. scbt.comechemi.com Its primary roles are:

Analytical Probe: Its main application is as an internal standard for the quantitative determination of (R)-Sertaconazole in biological matrices like plasma or tissue samples. vivanls.com In pharmacokinetic studies of (R)-Sertaconazole, a known amount of this compound is added to the samples. During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard corrects for variations in sample preparation and instrument response, ensuring highly accurate measurement of the parent drug concentration.

Mechanistic Probe: The compound can also be used in metabolic studies to investigate the biotransformation of (R)-Sertaconazole. By comparing the metabolic profile of the deuterated versus the non-deuterated compound, researchers can gain insights into its metabolic pathways and the potential influence of the kinetic isotope effect on its clearance. symeres.com

Below are the key chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Alternate Names | 1-[(2R)-2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-Imidazole-d6; Arasertaconazole-d6 | scbt.com |

| CAS Number | 1795786-36-5 | chemsrc.com |

| Molecular Formula | C₂₀H₉D₆Cl₃N₂OS | scbt.com |

| Molecular Weight | 443.81 | scbt.com |

Academic Research Trajectories and Objectives for this compound Studies

While specific academic publications focusing exclusively on this compound are not extensively documented, its synthesis points toward clear research objectives within the framework of pharmaceutical development. The creation of such a labeled compound is a standard step in the preclinical and clinical investigation of a new chemical entity. The intended research trajectories for this compound are therefore centered on supporting the development of its non-labeled counterpart, (R)-Sertaconazole.

The primary research objectives would include:

Development of Bioanalytical Methods: A crucial objective is to develop and validate robust bioanalytical methods, typically using LC-MS/MS, for the precise quantification of (R)-Sertaconazole in various biological fluids and tissues. This compound is essential as an internal standard to ensure the accuracy and reproducibility of these assays, which are fundamental for all pharmacokinetic and toxicokinetic studies.

Pharmacokinetic Profiling: A key trajectory involves conducting detailed pharmacokinetic studies in animals and humans. These studies aim to characterize the ADME properties of (R)-Sertaconazole. The use of this compound as an analytical standard is critical for obtaining the reliable concentration-time data needed to determine parameters such as half-life, clearance, and bioavailability. clearsynth.com

Metabolite Identification and Quantification: Research would focus on identifying the metabolic pathways of (R)-Sertaconazole. By administering the drug and analyzing samples, researchers can use advanced mass spectrometry techniques to detect and structure-elucidate its metabolites. This compound can aid in distinguishing drug-related metabolites from endogenous matrix components.

Investigation of Stereospecific Metabolism: Since the compound is the deuterated version of a single enantiomer, (R)-Sertaconazole, it allows for stereospecific investigations. Research could explore whether the (R)- and (S)-enantiomers of Sertaconazole are metabolized differently in the body, a common phenomenon for chiral drugs.

The table below summarizes the principal applications of deuterium labeling in pharmaceutical research that form the basis for the use of this compound.

| Application Area | Objective and Significance | Reference |

|---|---|---|

| Quantitative Bioanalysis | Serves as a high-fidelity internal standard for mass spectrometry to ensure accurate and precise measurement of the parent drug in biological samples. | vivanls.com |

| Drug Metabolism and Pharmacokinetics (DMPK) | Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of a drug, helping to understand its fate in the body. | symeres.com |

| Mechanistic Studies | Leverages the kinetic isotope effect to determine if a specific C-H bond is broken during a rate-limiting metabolic step, thus elucidating metabolic mechanisms. | symeres.comwikipedia.org |

| Bioisosteric Replacement | Strategically replacing hydrogen with deuterium can slow metabolic degradation at specific sites, potentially improving a drug's half-life and safety profile. | nih.gov |

特性

IUPAC Name |

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1/i6D,7D,9D2,12D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-OLZZDNRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[C@@]([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Isotopic Incorporation for R -sertaconazole-d6

Retrosynthetic Analysis and Design for Enantiopure Sertaconazole Scaffolds

A retrosynthetic analysis of the Sertaconazole scaffold reveals several key disconnections. The core structure consists of a dichlorophenyl ethyl ether moiety linked to a 7-chlorobenzothiophene group and an imidazole ring. The primary chiral center is at the carbon atom bearing the ether, dichlorophenyl, and imidazole-methyl groups.

A logical retrosynthetic approach involves disconnecting the ether linkage to yield a chiral alcohol intermediate, (R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, and 3-(chloromethyl)-7-chlorobenzo[b]thiophene. The chiral alcohol can be further disconnected at the C-N bond of the imidazole ring, leading to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol and imidazole. This chlorohydrin is a critical chiral building block. An alternative disconnection can be made at the carbon-carbon bond of the ethyl bridge.

This analysis highlights the importance of establishing the stereocenter early in the synthesis, typically through the enantioselective preparation of a key intermediate like (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. rsc.orgresearchgate.net

Enantioselective Synthesis Pathways for (R)-Sertaconazole Key Intermediates

The enantioselective synthesis of key intermediates is paramount for producing enantiopure (R)-Sertaconazole. A highly effective method for obtaining the crucial chiral alcohol intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is through the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Biocatalytic Reduction: Ketoreductases (KREDs) have demonstrated exceptional efficiency and enantioselectivity in this transformation. For instance, a KRED from Scheffersomyces stipitis has been shown to reduce the prochiral ketone precursor to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high specific activity and excellent enantiomeric excess (ee). rsc.org This biocatalytic approach offers mild reaction conditions and high stereoselectivity. rsc.orgnih.gov

Chemo-catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is another powerful strategy. Ruthenium-diphosphine-diamine catalysts have been successfully employed for the highly enantioselective hydrogenation of α-amino ketones, which are structurally related to the precursors of Sertaconazole intermediates. researchgate.netresearchgate.net These methods can provide the desired chiral amino alcohols with high yields and enantiomeric excesses.

The choice between biocatalytic and chemo-catalytic methods often depends on substrate scope, catalyst availability, and process optimization considerations.

Methodologies for Site-Specific Deuterium Labeling in Complex Organic Molecules

Incorporating deuterium at specific sites within a complex molecule like Sertaconazole requires carefully chosen methodologies to avoid isotopic scrambling and maintain stereochemical integrity. The target for deuteration in (R)-Sertaconazole-d6 is typically the imidazole ring. echemi.compharmaffiliates.com

Catalytic hydrogen-deuterium (H-D) exchange reactions offer a direct method for introducing deuterium. wikipedia.org These reactions often utilize transition metal catalysts, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D₂O). researchgate.netresolvemass.ca The exchange typically occurs at positions with acidic protons or at C-H bonds that can be activated by the catalyst. For Sertaconazole, the protons on the imidazole ring are susceptible to exchange under appropriate conditions. However, controlling the regioselectivity to label only the desired positions without affecting other parts of the molecule can be challenging. acs.org The reaction conditions, including temperature, pressure, and catalyst choice, must be carefully optimized. wikipedia.organsto.gov.au

A more controlled and often preferred method for site-specific labeling is the use of pre-labeled building blocks in the synthesis. symeres.comnih.gov For this compound, this would involve synthesizing a deuterated imidazole and then coupling it with the chiral side chain. The synthesis of deuterated heterocycles can be achieved through various methods, including H-D exchange on the heterocycle itself before its incorporation into the main scaffold. researchgate.net This approach ensures that the deuterium atoms are located precisely where intended. For example, imidazole can be deuterated using D₂O under thermal or catalytic conditions before its reaction to form the Sertaconazole core.

| Deuteration Strategy | Description | Advantages | Challenges |

| Catalytic H-D Exchange | Direct exchange of protons for deuterons on the final molecule or a late-stage intermediate using a catalyst and a deuterium source (e.g., D₂O). wikipedia.org | Atom-economical, can be applied late in the synthesis. acs.org | Potential for low regioselectivity, isotopic scrambling, and harsh conditions. acs.org |

| Deuterated Building Blocks | Synthesis of a deuterated precursor (e.g., imidazole-d6) which is then used in the main synthetic route. symeres.comnih.gov | High regioselectivity, precise control over the labeling pattern. | May require a separate multi-step synthesis for the labeled building block. |

When deuteration is required at or near a stereocenter, stereocontrolled methods are essential to prevent racemization or epimerization. In the context of this compound, since the deuteration is on the achiral imidazole ring, the primary concern is maintaining the integrity of the existing chiral center. This is best achieved by using mild reaction conditions for the deuteration step or by incorporating the deuterated moiety before the creation of the stereocenter, provided the subsequent stereoselective step is compatible with the deuterated substrate. Recent advances have described photocatalytic asymmetric radical deuteration using chiral catalysts and D₂O as the deuterium source, which could be applicable for creating deuterated stereocenters if needed. chinesechemsoc.org

Strategic Incorporation of Deuterated Building Blocks

Advanced Purification and Enantiomeric Enrichment Techniques for this compound

After synthesis, rigorous purification is necessary to isolate this compound with high chemical and enantiomeric purity.

Chromatographic Methods: Chiral chromatography is a powerful technique for separating enantiomers. rotachrom.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of chiral compounds, including azole antifungals. rotachrom.combocsci.comukm.myresearchgate.net Polysaccharide-based CSPs are often effective for resolving the enantiomers of azole compounds. ukm.my

Crystallization Techniques: Diastereomeric salt formation is a classical method for resolving enantiomers. crystalpharmatech.com This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. crystalpharmatech.com Preferential crystallization, where one enantiomer is selectively crystallized from a supersaturated solution of the racemate, is another potential method. crystalpharmatech.com

The final product must be characterized thoroughly using techniques such as nuclear magnetic resonance (NMR) to confirm the position and extent of deuterium incorporation, and mass spectrometry to verify the molecular weight. ansto.gov.au Chiral HPLC or SFC is used to determine the enantiomeric purity. bocsci.com

| Purification Technique | Principle | Application to this compound |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. rotachrom.comrotachrom.com | Separation of (R)- and (S)-Sertaconazole-d6 to achieve high enantiomeric purity. ukm.myresearchgate.net |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities allowing for separation by crystallization. crystalpharmatech.com | Resolution of a racemic mixture of Sertaconazole-d6. |

| Preferential Crystallization | Direct crystallization of the desired enantiomer from a racemic mixture. crystalpharmatech.com | Potentially applicable if Sertaconazole-d6 forms a conglomerate. |

Chiral Chromatography for Enantiomeric Separation and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation of Sertaconazole enantiomers and the determination of the enantiomeric purity of this compound. mediresonline.org The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). semanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective for this purpose. mediresonline.orgsemanticscholar.orgnih.gov

For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-5-methylphenylcarbamate) coated on silica gel are common stationary phases used for resolving Sertaconazole enantiomers. mdpi.comchromatographyonline.com The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the enantiomers and the chiral selector of the CSP. mediresonline.orgsemanticscholar.org The four aromatic rings and several electronegative atoms (N, O, S, Cl) in the Sertaconazole molecule provide multiple points for these chiral recognition interactions. semanticscholar.org

The choice of mobile phase is also critical and is typically optimized to achieve the best resolution. Normal-phase chromatography, using mixtures of alkanes like hexane with an alcohol modifier such as 2-propanol, has been successfully employed. mediresonline.orgsemanticscholar.org The high selectivity and resolution achieved with these methods allow for the accurate quantification of the desired (R)-enantiomer and the detection of any trace amounts of the unwanted (S)-enantiomer, ensuring high enantiomeric purity. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak IB (Cellulose derivative) mediresonline.org | Chiralcel OD-H (Cellulose derivative) mediresonline.org |

| Column Dimensions | 250 mm x 4.6 mm semanticscholar.org | 250 mm x 4.6 mm semanticscholar.org |

| Mobile Phase | Hexane / 2-Propanol mediresonline.org | Hexane / 2-Propanol mediresonline.org |

| Detection | UV Spectroscopy researchgate.net | UV Spectroscopy researchgate.net |

| Resolution (Rs) | > 6.0 mediresonline.org | > 8.5 mediresonline.org |

Preparative Scale Purification Strategies

Moving from analytical to preparative scale requires strategies that can handle larger quantities of material while maintaining high purity. Preparative HPLC and Supercritical Fluid Chromatography (SFC) are the primary techniques for isolating multi-milligram to gram quantities of a specific enantiomer like this compound. sepscience.comknauer.net

Preparative HPLC involves using larger columns (with internal diameters from 10 mm up to 50 mm or more) and higher flow rates compared to analytical HPLC. knauer.netlcms.cz The goal is to maximize throughput without sacrificing the resolution between the enantiomers. The method developed at the analytical scale is typically transferred and adapted for the preparative system. lcms.cz This may involve adjusting the mobile phase composition and injection volume to optimize the balance between purity, yield, and processing time. lcms.cz Fraction collection is triggered by a detector signal, often UV, to isolate the pure (R)-enantiomer as it elutes from the column. sepscience.com

Preparative SFC has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption. chromatographyonline.comselvita.com This technique is particularly advantageous for large-scale purifications. The analytical method is first screened on various chiral columns under SFC conditions to find the optimal stationary phase and co-solvent combination before scaling up. chromatographyonline.com

| Feature | Preparative HPLC | Preparative SFC |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) lcms.cz | Supercritical CO₂ selvita.com |

| Advantages | Well-established, versatile, direct scalability from analytical methods. sepscience.com | Faster separations, reduced organic solvent use, lower cost, environmentally friendly. selvita.com |

| Typical Scale | Milligram to multi-gram. knauer.net | Milligram to kilogram. chromatographyonline.com |

| Instrumentation | Preparative pumps, large-diameter columns, fraction collectors. knauer.net | Specialized pumps for CO₂, back pressure regulators, cyclonic separators. chromatographyonline.com |

Structural Confirmation and Determination of Deuteration Position and Extent

After synthesis and purification, it is essential to confirm the chemical structure of this compound and, critically, to verify the position and extent of deuterium incorporation. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bocsci.comeuropeanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the specific location of the deuterium atoms within the molecule. europeanpharmaceuticalreview.compeakproteins.com In ¹H NMR (Proton NMR), the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. nih.gov For this compound, the absence of signals from the imidazole ring and/or specific positions on the ethyl chain would confirm the sites of deuteration. Furthermore, ¹³C NMR can show changes in the carbon signals adjacent to the deuteration sites due to isotopic effects. ²H NMR (Deuterium NMR) can also be used to directly observe the signals from the incorporated deuterium atoms, providing definitive proof of their location. wiseguyreports.com Together, MS and NMR provide a comprehensive characterization, confirming the identity, purity, stereochemistry, and isotopic labeling of this compound. brightspec.comnih.gov

| Technique | Information Provided | Expected Result for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and overall deuterium incorporation. nih.govnih.gov | Molecular weight increase of ~6.036 Da compared to the unlabeled compound. nih.gov |

| ¹H NMR | Identifies the positions where protons have been replaced by deuterium. nih.gov | Disappearance or significant reduction of proton signals at the sites of deuteration. |

| ¹³C NMR | Shows isotopic shifts for carbons bonded to deuterium. peakproteins.com | Slight upfield shifts and splitting of carbon signals adjacent to deuterium. |

| ²H NMR | Directly detects the presence and location of deuterium atoms. wiseguyreports.com | Signals appear at chemical shifts corresponding to the deuterated positions. |

Sophisticated Analytical Methodologies Employing R -sertaconazole-d6 As an Internal Standard

Fundamental Principles of Stable Isotope Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) compounds, such as (R)-Sertaconazole-d6, serve as ideal internal standards in quantitative bioanalysis for several key reasons. acanthusresearch.comlgcstandards.com In these standards, specific atoms in the analyte molecule are replaced with their stable, non-radioactive isotopes, like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass. lgcstandards.com This mass difference allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample preparation, chromatography, and ionization. lgcstandards.comwuxiapptec.com

The primary advantage of using a SIL internal standard is its ability to compensate for variations that can occur at multiple stages of the analytical process. wuxiapptec.com These include:

Sample Preparation: Losses of the analyte during extraction, dilution, or reconstitution are mirrored by the SIL internal standard. wuxiapptec.com

Chromatographic Separation: Any variations in the chromatographic process affect both the analyte and the internal standard similarly.

Mass Spectrometric Detection: Crucially, SIL internal standards effectively correct for matrix effects, which are the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix. wuxiapptec.com Since the analyte and the SIL internal standard have nearly identical physicochemical properties, they experience the same degree of matrix effect. wuxiapptec.com

For a SIL internal standard to be effective, several criteria must be met. A mass difference of three or more mass units between the analyte and the internal standard is generally required for small molecules to avoid spectral overlap. acanthusresearch.com The isotopic label must be stable and located in a position on the molecule where it will not exchange with protons from the solvent or matrix. acanthusresearch.comcerilliant.com Furthermore, the internal standard should be of high isotopic purity, with minimal levels of the unlabeled analyte present. acanthusresearch.com this compound, with its six deuterium atoms, fulfills these requirements, making it a suitable internal standard for the quantification of sertaconazole.

Development of High-Resolution Chromatographic-Mass Spectrometric Methods

The unique properties of this compound make it an invaluable tool in the development of highly sensitive and selective chromatographic-mass spectrometric methods for the analysis of sertaconazole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

LC-MS/MS is a powerful technique for quantifying low levels of drugs and their metabolites in complex biological matrices. technologynetworks.com The use of this compound as an internal standard is integral to developing robust and reliable LC-MS/MS assays for sertaconazole. nih.gov

Sertaconazole is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers) which can have different pharmacological effects. Therefore, the ability to separate and quantify the individual enantiomers is often necessary. Chiral liquid chromatography is employed for this purpose, utilizing a chiral stationary phase (CSP) that can differentiate between the enantiomers. mdpi.comtesisenred.net

Several types of CSPs have been successfully used for the chiral separation of azole antifungal drugs, including those based on cellulose derivatives like cellulose 3,5-dichlorophenylcarbamate (CDCPC). mdpi.com The selection of the mobile phase is also critical for achieving optimal separation. A study on the chiral separation of various azole compounds found that a mobile phase composed of acetonitrile and water (50/50, v/v) provided a good balance of low band broadening, sensitivity, and solubility. mdpi.com For the analysis of sertaconazole, a C18 column with a mobile phase of methanol and 0.2% formic acid in water has been used for achiral separation. nih.gov

Table 1: Example Chromatographic Conditions for Azole Antifungal Analysis

| Parameter | Chiral Separation of Azoles mdpi.com | Achiral Analysis of Sertaconazole nih.gov |

| Column | Fused-silica capillary (75 µm I.D.) packed with CDCPC | C18 column |

| Mobile Phase | Acetonitrile/Water (50/50, v/v) | Methanol/0.2% Formic Acid (70:30, v/v) |

| Flow Rate | 200 nL/min | 0.2 mL/min |

| Detection | Nano-LC-MS | LC-ESI-MS/MS |

| This table presents example chromatographic conditions and is for illustrative purposes only. Actual conditions may vary depending on the specific application. |

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for polar molecules like sertaconazole. nih.gov In positive ion mode, sertaconazole is protonated to form the [M+H]⁺ ion. For quantitative analysis using tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov

For sertaconazole, the transition of the protonated molecule at a mass-to-charge ratio (m/z) of 439 to a specific product ion at m/z 181 has been monitored. nih.gov When using this compound as the internal standard, a corresponding transition would be monitored for the deuterated compound. The six deuterium atoms increase the mass of the precursor ion, allowing it to be distinguished from the unlabeled sertaconazole. The fragmentation pattern, however, is expected to be similar.

Optimizing LC-MS/MS methods for sensitivity and selectivity involves several factors. The use of a stable isotope-labeled internal standard like this compound is a primary strategy for improving accuracy and precision. nih.gov Further optimization can be achieved by:

Sample Preparation: A simple and efficient sample preparation method, such as protein precipitation followed by liquid-liquid extraction, can help to remove interfering substances from the biological matrix. nih.govtandfonline.com

Chromatographic Conditions: Fine-tuning the mobile phase composition and gradient can improve peak shape and separate the analyte from matrix components that might cause ion suppression. nih.gov

Mass Spectrometric Parameters: Adjusting parameters such as collision energy and tube lens voltage can maximize the signal of the target MRM transitions. tandfonline.com

A validated LC-MS/MS method for sertaconazole in human plasma reported a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating the high sensitivity that can be achieved. nih.gov

Mass Spectrometric Parameters: Ionization Modes and Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS is more commonly used for polar compounds like azole antifungals, GC-MS can also be employed, often requiring derivatization to increase the volatility and thermal stability of the analyte. tandfonline.comresearchgate.net For other azole antifungals like voriconazole, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether has been shown to be effective for GC-MS analysis. tandfonline.com

The development of a GC-MS method would involve optimizing several parameters:

Derivatization: Selecting a suitable derivatization reagent and optimizing the reaction conditions.

GC Column: Choosing a column with the appropriate stationary phase to achieve good separation. For example, a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane column has been used for the analysis of impurities in posaconazole. mdpi.com

Temperature Program: Developing a temperature gradient that provides good resolution of the analytes in a reasonable run time. mdpi.com

Mass Spectrometric Parameters: Selecting appropriate ionization and detection parameters.

The use of this compound as an internal standard in a GC-MS method would follow the same principles as in LC-MS, providing a reliable means of quantification by correcting for variability in the derivatization, injection, and analysis steps.

Rigorous Method Validation Protocols for Bioanalytical Assays in Research Matrices

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose. who.int This involves a series of experiments to evaluate the method's performance characteristics.

Assessment of Analytical Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In the context of using this compound, this involves analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of either Sertaconazole or this compound. Specificity is confirmed by the absence of interfering peaks at the retention times of the analyte and the internal standard. researchgate.net Chromatographic separation, often achieved using a C18 column, plays a crucial role in ensuring that the analyte and IS are well-resolved from other matrix components. researchgate.netijpsr.com

Determination of Linear Dynamic Range and Calibration Curve Performance

The linear dynamic range of an assay is the concentration range over which the instrument response is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. For methods employing this compound, a typical calibration curve might span from 1 ng/mL to 500 ng/mL. The performance of the calibration curve is evaluated by its correlation coefficient (r²) or coefficient of determination (R²), which should ideally be greater than 0.99. ijpsr.comfrontiersin.orgnih.gov

Table 1: Illustrative Calibration Curve Parameters for a Bioanalytical Method

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Range | Defined by LLOQ and ULOQ | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | 0.999 |

| Linearity | Linear regression | y = mx + c |

This table presents hypothetical data to illustrate typical calibration curve performance.

Precision and Accuracy Evaluation Across Concentration Ranges

Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. ucalgary.camacroecointern.dkresearchgate.net These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels: low, medium, and high. who.int The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and the accuracy is expressed as the percentage of the nominal concentration. For bioanalytical methods, the precision should not exceed 15% CV, and the accuracy should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where 20% is acceptable. frontiersin.org

Table 2: Representative Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 3 | 5.2 | 6.8 | 102.5 | 101.9 |

| Medium | 50 | 4.1 | 5.5 | 98.7 | 99.2 |

| High | 400 | 3.8 | 4.9 | 100.8 | 100.3 |

This table contains simulated data for illustrative purposes.

Characterization of Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. quansysbio.comunal.edu.co Conversely, the ULOQ is the highest concentration that can be quantified without dilution. quansysbio.com The LLOQ is established by demonstrating that the analyte response is at least five times the response of a blank sample and that the precision and accuracy at this level meet the acceptance criteria (typically ≤20% for both). unal.edu.co The ULOQ is the highest standard on the calibration curve that meets the acceptance criteria for precision and accuracy. who.int

Investigation of Matrix Effects and Extraction Recovery

Matrix effects are the suppression or enhancement of ionization of the analyte and internal standard caused by co-eluting components from the biological matrix. nih.govresearchgate.net These are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, as it is affected in a similar manner to the analyte. nih.gov

Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. A consistent and reproducible recovery is more important than a high recovery. nih.govbiorxiv.org

Table 3: Example Matrix Effect and Extraction Recovery Results

| Analyte | Matrix Factor | Extraction Recovery (%) |

| Sertaconazole | 0.98 | 89.5 |

| This compound | 0.99 | 90.1 |

This table displays hypothetical data to exemplify matrix effect and recovery assessment.

Stability Profiling of Analyte and Internal Standard in Research Samples

The stability of both Sertaconazole and this compound must be evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis. nih.gov This includes:

Freeze-thaw stability: Assessing the stability after multiple cycles of freezing and thawing. frontiersin.org

Short-term stability: Evaluating stability at room temperature for the duration of sample processing.

Long-term stability: Determining stability under frozen storage conditions (-20°C or -80°C) for an extended period. nih.gov

Post-preparative stability: Assessing the stability of the processed samples in the autosampler. nih.gov

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the freshly prepared samples. frontiersin.org Studies have shown that Sertaconazole nitrate is a highly stable compound under various conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Stereochemical Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. rsc.orgkit.edu For isotopically labeled compounds like this compound, NMR is essential for verifying the position and extent of deuterium incorporation (isotopic enrichment) and for confirming the stereochemical integrity of the chiral center.

Deuterium (²H) NMR spectroscopy is the definitive method for directly observing and confirming the presence and location of deuterium atoms within a molecule. Unlike proton (¹H) NMR, ²H NMR specifically detects the signals from deuterium nuclei. The deuterium nucleus has a spin quantum number of I=1, which distinguishes it from the proton's spin of I=1/2. researchgate.net While the magnetogyric ratio of deuterium is lower than that of the proton, resulting in lower intrinsic sensitivity, the technique is highly effective for analyzing compounds with high levels of deuterium enrichment.

A key advantage of ²H NMR is the similarity of chemical shifts to ¹H NMR. The local electronic environment that determines the chemical shift is nearly identical for both isotopes, allowing for straightforward spectral interpretation based on known ¹H NMR assignments of the non-deuterated analog. In a typical analysis of this compound, the absence of specific proton signals in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides conclusive evidence of successful deuteration at the intended molecular positions. For instance, if the six deuterium atoms are located on the benzothiophene ring system, the corresponding aromatic proton signals would be absent in the ¹H spectrum and present in the ²H spectrum.

Table 1: Representative ²H NMR Data for this compound (Note: Data are hypothetical and for illustrative purposes, based on plausible deuteration patterns and known ¹H NMR chemical shifts for Sertaconazole. The exact chemical shifts would be determined experimentally in a non-deuterated solvent like DMSO or CHCl₃.)

| Position of Deuterium (Hypothetical) | Expected Chemical Shift (δ, ppm) | Signal Characteristics | Confirmation Method |

|---|---|---|---|

| Benzothiophene-d4 (Positions 4, 5, 6, 7) | ~7.3 - 7.9 | Multiple signals corresponding to aromatic deuterons | Comparison with ¹H NMR of non-deuterated Sertaconazole |

| Dichlorophenyl-d2 (Positions 5, 6) | ~7.4 - 7.6 | Distinct signals for deuterons on the dichlorophenyl ring | Absence of corresponding proton signals in ¹H NMR |

Ensuring the enantiomeric purity of a single-enantiomer drug like (R)-Sertaconazole is critical. While standard NMR spectroscopy cannot distinguish between enantiomers because they are isochronous in an achiral environment, advanced techniques can be employed to assess stereochemical purity. kit.edunih.gov These methods involve creating a diastereomeric environment, which makes the enantiomers magnetically non-equivalent and thus distinguishable by NMR.

Common approaches include:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net The differential interaction leads to separate, resolvable signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess (e.e.).

Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with a functional group on the analyte to form stable diastereomers. researchgate.nettcichemicals.com These diastereomers have distinct NMR spectra, allowing for precise determination of enantiomeric purity. rsc.org

Chiral Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that coordinate with the analyte, inducing large changes in the chemical shifts of nearby nuclei. acs.org In a chiral LSR, the magnitude of the induced shift is different for each enantiomer, leading to signal separation. acs.org

For this compound, the imidazole nitrogen or the ether oxygen could serve as sites for interaction with a CSA or LSR. The analysis would focus on protons close to the stereocenter, as they typically exhibit the largest chemical shift difference (Δδ) between the R and S enantiomers upon addition of the chiral agent.

Table 2: Illustrative NMR Data for Stereochemical Purity Analysis of this compound using a Chiral Solvating Agent (CSA) (Note: Data are hypothetical, demonstrating the principle of enantiomeric discrimination by NMR.)

| Proton Analyzed (near stereocenter) | Chemical Shift (δ, ppm) without CSA | Chemical Shift (δ, ppm) with CSA for (R)-enantiomer | Chemical Shift (δ, ppm) with CSA for (S)-enantiomer (impurity) | Chemical Shift Difference (Δδ, ppm) | Enantiomeric Purity Calculation |

|---|---|---|---|---|---|

| Methylene protons (-O-CH₂-) | ~4.5 | 4.58 | 4.62 | 0.04 | Based on signal integration ratio |

| Methine proton (-CH-) | ~5.2 | 5.25 | 5.31 | 0.06 | Based on signal integration ratio |

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy for Labeling Confirmation

Application in Impurity Profiling and Quantification of Non-Deuterated Analogs

In quantitative bioanalysis and impurity profiling, particularly using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated internal standards are the gold standard. pharmaffiliates.comresolvemass.caclearsynth.com this compound is ideally suited for this role in the analysis of Sertaconazole samples.

The key advantage of a stable isotope-labeled internal standard is that it co-elutes with the non-deuterated analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. msacl.org However, it is distinguishable by its higher mass in the mass spectrometer. This allows it to accurately compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly precise and accurate quantification. resolvemass.caclearsynth.com

A critical aspect of using a deuterated standard is to account for the presence of the non-deuterated analog as a potential impurity within the standard itself. tandfonline.com The synthesis of deuterated compounds can leave residual starting material or incompletely labeled species. tandfonline.com This unlabeled analyte in the internal standard solution can interfere with the measurement of the actual analyte in the sample, leading to inaccurate results if not properly characterized and corrected for. tandfonline.com Therefore, the purity of the this compound standard must be high, and the level of any residual non-deuterated (R)-Sertaconazole must be precisely known.

This compound is used to quantify not only the parent drug but also its process-related impurities and degradation products. scispace.compharmaffiliates.com By adding a known amount of the deuterated standard to each sample, a calibration curve can be constructed to determine the concentration of Sertaconazole and its specified impurities, such as Sertaconazole Impurity A, B, and C. pharmaffiliates.com

Table 3: Hypothetical Impurity Profile of a Sertaconazole API Batch Using this compound as Internal Standard via LC-MS/MS (Note: Retention times and concentration levels are for illustrative purposes.)

| Compound | Retention Time (min) | Monitored Mass Transition (m/z) | Concentration (µg/mL) | Status |

|---|---|---|---|---|

| This compound (Internal Standard) | 5.2 | 445 → 181 (hypothetical for d6) | 1.0 (spiked) | Internal Standard |

| Sertaconazole | 5.2 | 439 → 181 | 995.7 | API |

| Sertaconazole Impurity A | 3.8 | 257 → X | 0.5 | Impurity |

| Sertaconazole Impurity C | 4.5 | 199 → Y | 1.2 | Impurity |

| Unknown Impurity 1 | 6.1 | - | 0.8 | Impurity |

Mechanistic Chemical and Preclinical Metabolic Investigations Utilizing R -sertaconazole-d6

Elucidation of Biotransformation Pathways Through Stable Isotope Tracing

Stable isotope tracing is a robust analytical method that allows a metabolic substrate to be tracked through subsequent biochemical reactions, offering deep insights into the metabolic framework of cells. nih.gov By using (R)-Sertaconazole-d6, researchers can distinguish the parent compound and its metabolites from endogenous molecules, simplifying their identification and quantification in complex biological matrices. nih.gov This approach is fundamental to understanding how the drug is processed in the body.

Metabolic stability is a critical parameter assessed early in drug discovery, indicating a compound's susceptibility to biotransformation. srce.hr These studies are often conducted using subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. srce.hrevotec.com In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, dog) in the presence of necessary cofactors like NADPH. evotec.com The concentration of the compound is monitored over time to determine key pharmacokinetic parameters:

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. srce.hr

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a compound, independent of physiological factors like blood flow. srce.hrnuvisan.com

The use of deuteration in this compound can potentially influence its metabolic rate due to the kinetic isotope effect, where a carbon-deuterium (C-D) bond is typically stronger and broken more slowly than a carbon-hydrogen (C-H) bond. biorxiv.org Comparing the stability of Sertaconazole with its deuterated version can provide initial clues about the rate-limiting steps of its metabolism.

Table 1: Illustrative In Vitro Metabolic Stability of (R)-Sertaconazole and this compound in Liver Microsomes

| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |

| (R)-Sertaconazole | Human | 45.2 | 15.3 |

| This compound | Human | 28.5 | 24.3 |

| (R)-Sertaconazole | Rat | 88.9 | 7.8 |

| This compound | Rat | 55.1 | 12.6 |

| (R)-Sertaconazole | Dog | 62.7 | 11.1 |

| This compound | Dog | 40.3 | 17.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Following incubation in metabolic systems, identifying the resulting metabolites is crucial for understanding the biotransformation pathways. The use of this compound is highly advantageous for this purpose. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the standard technique. nih.govnih.gov The deuterium labels act as a clear isotopic signature. Metabolites of this compound will retain the deuterium atoms unless the metabolic reaction occurs at a deuterated position. This allows for the rapid differentiation of drug-related material from the complex background of a biological sample. For instance, if this compound undergoes hydroxylation, the resulting metabolite will have a mass corresponding to the addition of an oxygen atom (+16 Da) while retaining the mass of the deuterium atoms.

Table 2: Potential Deuterated Metabolites of this compound and Their Characterization

| Metabolite ID | Proposed Transformation | Molecular Formula | Analytical Method |

| M1-d5 | Aromatic Hydroxylation | C₂₀H₉D₅Cl₃N₂O₂S | LC-HRMS/MS |

| M2-d6 | N-dealkylation | C₁₆H₇D₆Cl₃N₂OS | LC-HRMS/MS |

| M3-d6 | Sulfoxidation | C₂₀H₉D₆Cl₃N₂O₂S | LC-HRMS/MS |

| M4-d6 | Glucuronidation | C₂₆H₁₇D₆Cl₃N₂O₇S | LC-HRMS/MS |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 3: Illustrative Metabolic Rates of this compound with Recombinant Human CYP Enzymes

| Recombinant Enzyme | Rate of Metabolism (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2C9 | 4.5 |

| CYP2C19 | 15.8 |

| CYP2D6 | 2.1 |

| CYP3A4 | 85.3 |

| CYP3A5 | 22.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. The results would suggest CYP3A4 is the primary enzyme responsible for the metabolism of this compound.

Identification and Characterization of Deuterated Metabolites

Investigation of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps in Reactions

The kinetic isotope effect (KIE) is a powerful tool for investigating enzymatic reaction mechanisms. numberanalytics.com It is measured as the ratio of the reaction rate of the light isotope-containing substrate (kH) to the heavy isotope-containing substrate (kD). A KIE value significantly greater than 1 indicates that the cleavage of the C-H bond is part of the rate-limiting step of the reaction. umt.eduplos.org

Table 4: Hypothetical Kinetic Isotope Effects (KIE) for Major Metabolic Pathways of (R)-Sertaconazole

| Metabolic Pathway | Enzyme | kH (Rate for Sertaconazole) | kD (Rate for Sertaconazole-d6) | KIE (kH/kD) |

| Aromatic Hydroxylation | CYP3A4 | 85.3 | 17.1 | 5.0 |

| N-dealkylation | CYP2C19 | 15.8 | 14.9 | 1.1 |

| Sulfoxidation | CYP3A4 | 12.1 | 11.9 | 1.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. A KIE of 5.0 for aromatic hydroxylation would strongly suggest that C-H bond cleavage is the rate-limiting step for this specific pathway.

KIE data provides invaluable mechanistic insights into how an enzyme catalyzes a reaction. uneatlantico.esfrontiersin.orgrsc.org A large primary KIE, as illustrated hypothetically for aromatic hydroxylation in Table 4, confirms that the cleavage of the targeted C-H bond is the slowest, or rate-limiting, chemical step in that metabolic transformation. numberanalytics.com This helps to build a detailed picture of the transition state of the reaction within the enzyme's active site. umt.edu For pathways where the KIE is close to 1 (e.g., N-dealkylation or sulfoxidation in the hypothetical data), it implies that C-H bond scission is fast relative to other steps. semanticscholar.org The rate-limiting step in these cases could be substrate binding, a conformational change in the enzyme, or product release. umt.edu This detailed understanding of the catalytic mechanism is not only of academic interest but also has practical applications in medicinal chemistry for designing new drug candidates with potentially improved metabolic profiles.

Deuterium Substitution Effects on Enzymatic Reaction Rates

High-Resolution Metabolomics and Metabolic Flux Analysis in Controlled Biological Systems (e.g., Cell Lines, In Vitro Organ Systems, Animal Models)

High-resolution metabolomics, coupled with the use of stable isotope-labeled compounds, provides a detailed snapshot of the metabolic network. medchemexpress.com In the context of this compound, this approach enables the precise tracking of the parent compound and its metabolites in various biological matrices. By comparing the metabolic profiles of the deuterated and non-deuterated enantiomers, researchers can identify the primary sites of metabolic attack and the enzymes responsible.

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. medchemexpress.comfrontiersin.org When a deuterated compound like this compound is introduced into a controlled system, such as a cell culture or an in vitro organ model, the flow of deuterium atoms can be traced through the metabolic network. researchgate.netnih.gov This allows for the precise measurement of the flux through specific metabolic pathways involved in the xenobiotic's biotransformation.

For instance, if deuteration occurs at a site susceptible to hydroxylation by CYP enzymes, a decrease in the formation of the corresponding hydroxylated metabolite would be observed. google.com This reduction in metabolite formation, quantifiable by techniques like liquid chromatography-mass spectrometry (LC-MS), provides a direct measure of the metabolic flux through that specific hydroxylation pathway. researchgate.net The data generated from such experiments can be used to construct and validate computational models of metabolic networks, offering a deeper understanding of how the compound is processed. researchgate.net

Table 1: Hypothetical Metabolic Flux Data for (R)-Sertaconazole and this compound in a Human Liver Microsome Model

| Analyte | Metabolic Pathway | Relative Flux (Non-deuterated) | Relative Flux (Deuterated, -d6) | % Reduction in Flux |

| (R)-Sertaconazole | CYP3A4-mediated hydroxylation | 100 | 45 | 55% |

| (R)-Sertaconazole | CYP2C9-mediated oxidation | 100 | 80 | 20% |

| (R)-Sertaconazole | N-dealkylation | 100 | 95 | 5% |

This table presents a hypothetical scenario for illustrative purposes. Actual experimental data would be required for a definitive analysis.

Systems biology integrates experimental data with computational modeling to understand the complex interactions within a biological system. nih.govgoogle.com The study of this compound metabolism can be enhanced by adopting a systems biology approach. By combining high-resolution metabolomics data with transcriptomic and proteomic data from controlled biological systems, a comprehensive model of the cellular response to the xenobiotic can be constructed.

This integrated approach can reveal not only the direct metabolic pathways of (R)-Sertaconazole but also its downstream effects on endogenous metabolic networks. For example, the inhibition of a specific CYP enzyme by sertaconazole could lead to alterations in the metabolism of endogenous substrates, such as steroids or fatty acids. drugbank.com Tracing these changes using stable isotope-labeled precursors in conjunction with this compound can elucidate the broader impact of the drug on cellular homeostasis. These complex datasets can be used to build predictive models of drug-drug interactions and off-target effects. nih.gov

Quantitative Tracing of Carbon and Deuterium Fluxes Through Metabolic Networks

Stereoselective Metabolism Studies Leveraging the (R)-Configuration

Many drugs are administered as racemates, consisting of a mixture of enantiomers. These enantiomers, while having identical chemical formulas, can exhibit different pharmacological and toxicological properties due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. cnr.itscience.gov The metabolism of chiral drugs is often stereoselective, meaning that one enantiomer is metabolized at a different rate or via different pathways than the other. nih.gov

The use of an enantiomerically pure compound like this compound is crucial for dissecting the stereoselective aspects of its metabolism. By studying the biotransformation of the (R)-enantiomer in isolation, researchers can avoid the confounding influence of the (S)-enantiomer. The comparison of the metabolic fate of (R)-Sertaconazole with that of racemic sertaconazole can reveal the extent of stereoselectivity in its metabolism.

For example, studies with other chiral compounds have shown that one enantiomer may be a more potent inhibitor of a particular CYP enzyme than the other. nih.gov Investigating the inhibitory potential of (R)-Sertaconazole on a panel of recombinant human CYP enzymes can provide valuable information about its potential for drug-drug interactions. The deuteration in this compound can further refine these studies by slowing down metabolism at specific sites, allowing for a more detailed characterization of the enzyme-substrate interactions. google.com

Table 2: Hypothetical Stereoselective Metabolism of Sertaconazole Enantiomers

| Enantiomer | Primary Metabolizing Enzyme | Rate of Metabolism (pmol/min/mg protein) | Major Metabolite |

| (R)-Sertaconazole | CYP3A4 | 15.2 | Hydroxylated derivative |

| (S)-Sertaconazole | CYP2C19 | 8.5 | N-dealkylated derivative |

This table illustrates a hypothetical example of stereoselective metabolism. Specific experimental data for sertaconazole would be necessary for an accurate depiction.

Application As a Reference Standard in Pharmaceutical Research and Development

Certification and Quality Assurance of (R)-Sertaconazole-d6 as a Primary Reference Material

The designation of this compound as a primary reference material is contingent upon a rigorous certification and quality assurance process. Primary reference standards are materials of the highest purity and are thoroughly characterized to ensure their suitability for their intended analytical purpose. quimivita.comeuropean-accreditation.org

The quality assurance of a primary reference material like this compound involves a comprehensive characterization of its identity, purity, and stability. r-biopharm.com This process is governed by stringent international standards, such as those outlined by ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories. r-biopharm.comiaea.orgcaymanchem.com

Certification is provided through a Certificate of Analysis (CoA), a critical document that accompanies the reference standard. pharmaffiliates.comcloudfront.net The CoA includes detailed information on the material's properties, the methods used for characterization, and a statement of uncertainty for the certified value. r-biopharm.comcloudfront.net For this compound, the CoA would typically include:

Identity Confirmation: Verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure and the position of the deuterium labels.

Purity Assessment: Determined by multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to quantify any impurities.

Certified Concentration/Purity: A stated value with an associated measurement uncertainty. cloudfront.net

Traceability: A statement establishing an unbroken chain of comparisons to national or international standards. quimivita.comeuropean-accreditation.org

Homogeneity and Stability: Data demonstrating that the material is uniform throughout the batch and will remain stable under recommended storage conditions until the expiry date. european-accreditation.orgcaymanchem.com

The rigorous quality control applied to this compound ensures its reliability as a benchmark for analytical measurements. quimivita.com

Table 1: Typical Specifications for this compound Primary Reference Material

| Property | Typical Specification | Source |

|---|---|---|

| Chemical Name | (R)-1-(2-((7-chlorobenzo[b]thiophen-3-yl)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole-d6 | axios-research.com |

| Molecular Formula | C₂₀H₉D₆Cl₃N₂OS | pharmaffiliates.com |

| Molecular Weight | 443.81 g/mol | pharmaffiliates.com |

| CAS Number | 1795786-36-5 | pharmaffiliates.com |

| Isotopic Purity | Typically ≥98% | Inferred from general reference standard requirements |

| Chemical Purity | Typically ≥98% (by HPLC) | Inferred from general reference standard requirements |

| Storage Conditions | 2-8°C, protected from light | |

Role in Establishing and Maintaining Analytical Method Reproducibility and Comparability

The use of this compound as an internal standard is fundamental to establishing and maintaining the reproducibility of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. acanthusresearch.comresolvemass.ca Reproducibility—the ability of a method to produce consistent results over time and under varied conditions—is a key requirement for validated analytical procedures in the pharmaceutical industry. pharmaffiliates.comadventchembio.com

During the analysis of pharmaceutical compounds in complex biological matrices like blood or plasma, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. musechem.comnih.gov this compound, when added to a sample at a known concentration, experiences the same variations as the unlabeled Sertaconazole analyte. splendidlab.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized. splendidlab.com

This normalization process, known as isotope dilution mass spectrometry (IDMS), leads to several benefits:

Correction for Matrix Effects: It compensates for ion suppression or enhancement in the mass spectrometer, a common issue in bioanalysis that can affect accuracy. resolvemass.caclearsynth.com

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard is widely shown to yield more precise and accurate quantitative results compared to using structurally related but non-isotopically labeled compounds. acanthusresearch.commusechem.com

Enhanced Method Robustness: Assays become more reliable and less prone to failure, increasing throughput and confidence in the analytical data. splendidlab.com

Research findings consistently demonstrate that methods employing stable isotope-labeled internal standards exhibit lower coefficients of variation (CV%) for precision and better accuracy, making them the gold standard for quantitative bioanalytical assays. nih.gov

Facilitation of Inter-Laboratory Calibration and Data Harmonization

In the globalized pharmaceutical industry, analytical methods are often transferred between different laboratories, such as from a research and development site to a quality control laboratory or a contract research organization (CRO). Ensuring that all laboratories produce comparable and reliable results is a significant challenge. iaea.org

Primary reference materials like this compound are essential for facilitating inter-laboratory calibration and data harmonization. quimivita.comiaea.org By using the same certified reference material, different laboratories can calibrate their instruments and validate their methods against a common, traceable benchmark. musechem.comclearsynth.com This practice minimizes systematic errors and biases between labs.

The process typically involves:

Shared Reference Standard: All participating laboratories use a lot of this compound from the same certified source.

Method Validation: Each laboratory validates its analytical method according to established guidelines (e.g., ICH), using the reference standard to confirm performance characteristics like accuracy, precision, and linearity. pharmaffiliates.com

Proficiency Testing/Inter-laboratory Comparison Studies: Samples containing unknown concentrations of Sertaconazole are analyzed by multiple laboratories. The results are compared to assess the level of agreement and identify any discrepancies. r-biopharm.com

The use of a well-characterized reference standard like this compound is crucial for the success of these comparisons. It ensures that any observed variability is due to the analytical process itself and not due to differences in the standards used for calibration. iaea.org This harmonization of data is critical for regulatory submissions, where data from different sites may be pooled, and for ensuring consistent product quality across manufacturing locations. adventchembio.com

Emerging Research Frontiers and Future Directions in Deuterated Compound Research

Advances in Automated and High-Throughput Deuterium Labeling Technologies

The growing demand for deuterated compounds in medicinal chemistry has catalyzed the development of more efficient and diverse methods for their synthesis. rjptonline.org Historically, deuterium labeling could be a complex and costly process. medchemexpress.com However, recent breakthroughs are making this technology more accessible.

Innovations in photocatalytic processes and the use of nanoelectrodes are enabling more selective and efficient deuterium incorporation. rjptonline.org Furthermore, the development of fully automated systems that integrate sample loading, isotope labeling (such as dimethyl labeling), and multidimensional separation is revolutionizing the field. bg.ac.rschemsrc.com These automated platforms not only save considerable time but also enhance the reproducibility and accuracy of quantitative proteome analysis, a critical area of biomedical research. bg.ac.rs Such high-throughput methods are crucial for rapidly screening large libraries of compounds to identify promising deuterated drug candidates. researchgate.net

Integration of Deuterated Probes with Advanced Imaging Modalities for Molecular Tracking

Deuterated compounds are proving to be invaluable probes for non-invasive molecular imaging. Deuterium metabolic imaging (DMI) is an emerging modality that uses deuterated substrates to map and monitor metabolic processes in vivo. chemsrc.comgoogle.com This technique offers several advantages over traditional methods like Positron Emission Tomography (PET), as it does not involve ionizing radiation, making it safer for longitudinal studies. google.compharmaffiliates.com

Deuterium MRI (2H-MRI) can track the fate of deuterated molecules, such as glucose, providing insights into the metabolic activity of tissues and organs, including cancerous tumors. chemsrc.comgoogle.comresearchgate.net Researchers are also exploring the use of deuterated nanopolymers as contrast agents for MRI, which can be used to image renal function and inflammation in the lymphatic system. bocsci.com This integration of deuterated probes with advanced imaging technologies holds immense promise for early disease diagnosis, monitoring treatment responses, and enhancing our understanding of complex biological pathways. google.compharmaffiliates.com

Development of Novel Analytical Platforms for Enhanced Detection and Characterization of Deuterated Analogs

The unique properties of deuterated compounds necessitate sophisticated analytical techniques for their detection and characterization. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone technology in this area. nih.govbio-fount.comaxios-research.com These platforms allow for the precise quantification of deuterated compounds and their metabolites in complex biological matrices. nih.gov

Recent advancements have focused on developing high-throughput MS systems that can analyze thousands of samples per day, which is essential for drug discovery and development. researchgate.net Furthermore, new software and computational tools are being created to better manage and interpret the large datasets generated by these analyses, particularly in the field of hydrogen-deuterium exchange mass spectrometry (HDX-MS). axios-research.comresearchgate.net These integrated analytical workflows, often combining techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for the unambiguous identification and structural elucidation of novel deuterated substances. bio-fount.comaxios-research.com

Expansion of (R)-Sertaconazole-d6 Applications in Investigational Biological Systems

This compound is the deuterated analog of (R)-Sertaconazole, an imidazole antifungal agent. The primary application of this compound is as a stable isotope-labeled internal standard for analytical purposes. Its use is critical in research and analytical applications, particularly in quantitative studies of its non-deuterated counterpart, Sertaconazole. medchemexpress.com

The expansion of investigational studies into the biological actions of Sertaconazole—which include antifungal, anti-inflammatory, and potential anticancer activities—relies heavily on the availability of robust analytical methods. rjptonline.orgresearchgate.net The use of this compound as an internal standard in LC-MS assays is fundamental for several key areas of research:

Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of Sertaconazole in biological systems requires a reliable internal standard to ensure the precision of the measurements.

Metabolism Studies: Investigating the metabolic pathways of Sertaconazole is enhanced by using a deuterated standard to help distinguish the parent drug from its metabolites.

Bioavailability and Bioequivalence Studies: Comparing different formulations or delivery systems for Sertaconazole necessitates precise quantification of the drug in biological fluids, a task for which this compound is ideally suited.

Environmental Monitoring: Researchers have used deuterated standards of similar antifungal agents to detect and quantify their presence in environmental samples like sewage sludge, highlighting a potential application area for monitoring the environmental fate of Sertaconazole.

While this compound is not directly administered as a therapeutic agent, its role as an analytical tool is indispensable. The availability of this high-purity stable isotope-labeled standard enables more rigorous and reliable investigation into the biological properties and disposition of Sertaconazole, thereby supporting the expansion of its known applications and the discovery of new ones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。